molecular formula C27H29N3O4S B2571110 N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1090984-56-7

N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B2571110
CAS No.: 1090984-56-7
M. Wt: 491.61
InChI Key: KECSEJNIGWNFQS-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H29N3O4S and its molecular weight is 491.61. The purity is usually 95%.
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Biological Activity

N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, a compound with the molecular formula C27H29N3O4S and a molecular weight of 491.61 g/mol, has garnered attention for its diverse biological activities. This article explores its potential applications in cancer therapy, anti-inflammatory responses, neuroprotection, cardiovascular health, and its role in drug delivery systems.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies suggest it may inhibit tumor growth by interfering with cell cycle processes or inducing apoptosis in cancer cells. The following table summarizes findings from various studies:

Study ReferenceCancer TypeMechanism of ActionIC50 Value
Breast Cancer (MCF-7)Induces apoptosis6.2 μM
Colon Carcinoma (HCT-116)Cell cycle arrest27.3 μM
Various TumorsDisruption of signaling pathwaysNot specified

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties, making it a candidate for treating autoimmune diseases and chronic inflammatory conditions. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. Preliminary studies have shown its potential in reducing inflammation markers in animal models.

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to protect neuronal cells from oxidative stress and apoptosis, although further investigation is needed to fully elucidate these mechanisms.

4. Cardiovascular Applications

Initial studies indicate that this compound may have implications for cardiovascular health. It has been associated with potential benefits in conditions such as hypertension and atherosclerosis. The exact mechanisms are still under investigation but may involve modulation of vascular tone and reduction of oxidative stress.

5. Drug Delivery Systems

The unique structural characteristics of this compound make it a valuable candidate in drug delivery systems. Its solubility and stability profile suggest potential applications in targeted therapies and sustained-release formulations, enhancing the efficacy and bioavailability of therapeutic agents.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis markers.
  • Case Study 2 : In a model of acute inflammation, administration of the compound reduced edema significantly compared to control groups, indicating its anti-inflammatory potential.

Properties

IUPAC Name

N-[2-(4-methoxyanilino)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-34-24-13-11-23(12-14-24)28-25-9-5-6-10-26(25)29-27(31)22-15-18-30(19-16-22)35(32,33)20-17-21-7-3-2-4-8-21/h2-14,17,20,22,28H,15-16,18-19H2,1H3,(H,29,31)/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECSEJNIGWNFQS-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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